molecular formula C10H10N2O B11915726 8-Methoxy-4-methylquinazoline CAS No. 69674-28-8

8-Methoxy-4-methylquinazoline

Cat. No.: B11915726
CAS No.: 69674-28-8
M. Wt: 174.20 g/mol
InChI Key: ZCGWGACIBYBGIU-UHFFFAOYSA-N
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Description

8-Methoxy-4-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H10N2O. It is a derivative of quinazoline, characterized by the presence of a methoxy group at the 8th position and a methyl group at the 4th position on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzonitrile with an aldehyde or ketone, followed by cyclization and methylation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Methoxy-4-methylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, lacking the methoxy and methyl groups.

    4-Methylquinazoline: Similar structure but without the methoxy group.

    8-Methoxyquinazoline: Similar structure but without the methyl group.

Uniqueness

8-Methoxy-4-methylquinazoline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

69674-28-8

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

8-methoxy-4-methylquinazoline

InChI

InChI=1S/C10H10N2O/c1-7-8-4-3-5-9(13-2)10(8)12-6-11-7/h3-6H,1-2H3

InChI Key

ZCGWGACIBYBGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC=N1)OC

Origin of Product

United States

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